molecular formula C21H16N2O B12903664 1,4,5-Triphenyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 5022-92-4

1,4,5-Triphenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B12903664
CAS No.: 5022-92-4
M. Wt: 312.4 g/mol
InChI Key: YGRXMOCJHCFIEY-UHFFFAOYSA-N
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Description

1,4,5-Triphenyl-1H-pyrazol-3(2H)-one: is an organic compound belonging to the pyrazolone family. Pyrazolones are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antipyretic activities. The structure of 1,4,5-Triphenyl-1H-pyrazol-3(2H)-one consists of a pyrazolone ring substituted with three phenyl groups, which contributes to its unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,5-Triphenyl-1H-pyrazol-3(2H)-one can be synthesized through various methods. One common approach involves the condensation of benzaldehyde with phenylhydrazine to form 1,3-diphenyl-2-propen-1-one, which is then cyclized with phenylhydrazine to yield the desired product. The reaction typically requires acidic or basic conditions and is carried out at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 1,4,5-Triphenyl-1H-pyrazol-3(2H)-one may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

1,4,5-Triphenyl-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings or the pyrazolone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1,4,5-Triphenyl-1H-pyrazol-3(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,4,5-Triphenyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response. The compound’s structure allows it to interact with various biological targets, leading to its diverse pharmacological effects.

Comparison with Similar Compounds

1,4,5-Triphenyl-1H-pyrazol-3(2H)-one can be compared with other pyrazolone derivatives, such as:

    1-Phenyl-3-methyl-5-pyrazolone: Known for its analgesic and antipyretic properties.

    4-Aminoantipyrine: Used as an analgesic and antipyretic agent.

    Phenylbutazone: A nonsteroidal anti-inflammatory drug with analgesic and antipyretic effects.

The uniqueness of 1,4,5-Triphenyl-1H-pyrazol-3(2H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrazolone derivatives.

Properties

CAS No.

5022-92-4

Molecular Formula

C21H16N2O

Molecular Weight

312.4 g/mol

IUPAC Name

2,3,4-triphenyl-1H-pyrazol-5-one

InChI

InChI=1S/C21H16N2O/c24-21-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)23(22-21)18-14-8-3-9-15-18/h1-15H,(H,22,24)

InChI Key

YGRXMOCJHCFIEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(NC2=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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